REACTION_SMILES
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[CH3:33][C:34]#[N:35].[Cl+3:14]([O-:15])([O-:16])([O-:17])[O-:18].[Cl+3:20]([O-:21])([O-:22])([O-:23])[O-:24].[Mg+2:19].[NH2:25][CH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[O:1]1[CH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[OH:1][CH:3]([CH2:2][NH:25][CH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCC1CO1
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Name
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Type
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product
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Smiles
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CCCCCCCCCCC(O)CNCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |